molecular formula C27H42O3 B13398762 [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

Cat. No.: B13398762
M. Wt: 414.6 g/mol
InChI Key: TXUICONDJPYNPY-GCLWATQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate is a complex organic compound belonging to the class of steroids This compound is characterized by its intricate structure, which includes multiple chiral centers and a heptanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Esterification: The heptanoate ester group is introduced via esterification reactions, often using heptanoic acid and a suitable catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).

    Hydrogenation: The reduction of double bonds in the steroid nucleus is carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Hydrogen gas, palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted esters, and further oxidized compounds.

Scientific Research Applications

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential role in cellular signaling pathways and as a ligand for steroid receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of [(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate involves its interaction with steroid receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The molecular targets include androgen and estrogen receptors, and the pathways involved are related to hormone signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

    Prasterone: A steroid with a similar structure but different functional groups.

    Testosterone Heptanoate: Another heptanoate ester of a steroid, used in hormone replacement therapy.

    Estradiol Heptanoate: An estrogenic compound with a heptanoate ester group.

Uniqueness

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate is unique due to its specific combination of functional groups and chiral centers, which confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

[(5S,10S,13S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

InChI

InChI=1S/C27H42O3/c1-5-6-7-8-9-25(29)30-24-13-12-22-21-11-10-19-17-20(28)16-18(2)27(19,4)23(21)14-15-26(22,24)3/h16,19,21-24H,5-15,17H2,1-4H3/t19-,21?,22?,23?,24-,26-,27-/m0/s1

InChI Key

TXUICONDJPYNPY-GCLWATQFSA-N

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(C(=CC(=O)C4)C)C)C

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(=CC(=O)C4)C)C)C

Origin of Product

United States

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